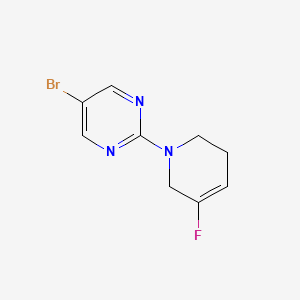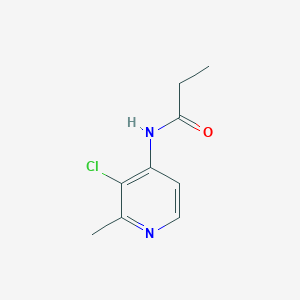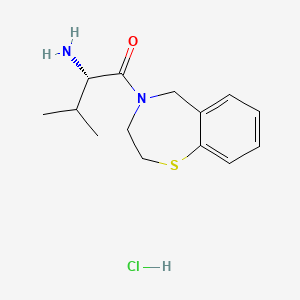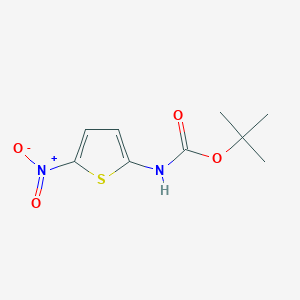![molecular formula C11H14ClN B6749248 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6749248.png)
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride
Übersicht
Beschreibung
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride is a chemical compound with the molecular formula C11H14ClN. It is a bicyclic structure containing a phenyl group and an azabicyclo moiety.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials
Wirkmechanismus
Target of Action
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride is a heterocyclic compound that has been found to interact with various biological targets . It has been reported to show affinity for sigma receptors , which are involved in various physiological processes, including pain perception, motor function, and cognitive functions .
Mode of Action
The compound interacts with its targets through a series of molecular interactions. For instance, it has been found to show a slight preference for σ1 receptor subtypes . The exact nature of these interactions and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The biochemical pathways affected by 1-Phenyl-3-azabicyclo[31Sigma receptors, with which the compound interacts, are known to be involved in various biochemical pathways, including those related to pain perception, motor function, and cognitive functions .
Result of Action
The molecular and cellular effects of 1-Phenyl-3-azabicyclo[31It has been suggested that the compound may have potential therapeutic effects in the treatment of conditions such as pain, motor disorders, and cognitive impairments, given its interaction with sigma receptors .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
The 3-azabicyclo[3.1.0]hexyl ring system, a key moiety in 1-Phenyl-3-azabicyclo[3.1.0]hexane, has shown diverse biological activities and great potential in the pharmaceutical industry . Therefore, it is of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation .
Biochemische Analyse
Biochemical Properties
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride has been shown to interact with σ receptors . These receptors are typical binding sites interacting with several psychoactive drugs . The compound has shown moderate to high affinity for both σ1 and σ2 receptors .
Cellular Effects
The cellular effects of this compound are largely related to its interactions with σ receptors . σ receptors are involved in a variety of cellular processes, including cocaine-induced behavioral changes, opiate-induced analgesia, steroid-induced mental disturbances, and alterations in immune functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to σ receptors . This binding can lead to changes in gene expression and cellular signaling pathways .
Vorbereitungsmethoden
The synthesis of 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride typically involves cyclopropanation reactions. One common method includes the reaction of maleimides with N-tosylhydrazones in the presence of a palladium catalyst. This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . Industrial production methods often involve similar cyclopropanation reactions, scaled up to meet production demands.
Analyse Chemischer Reaktionen
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the azabicyclo moiety, leading to the formation of various substituted products.
Common reagents used in these reactions include palladium catalysts for cyclopropanation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride can be compared with other similar compounds, such as:
3-Phenylpiperidines: These compounds share a similar phenyl group but differ in their bicyclic structure.
1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives: These derivatives have modifications at different positions, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
IUPAC Name |
1-phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-9(5-3-1)11-6-10(11)7-12-8-11;/h1-5,10,12H,6-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQLMVQMMNBNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66505-14-4 | |
| Record name | 1-phenyl-3-azabicyclo[3.1.0]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methylacetamide](/img/structure/B6749171.png)
![N-[(3,3-difluorocyclobutyl)methyl]prop-2-enamide](/img/structure/B6749174.png)







![3,4-dimethoxy-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]benzamide](/img/structure/B6749243.png)

![1-(3,4-Dimethoxyphenyl)-3-[1-(furan-2-carbonyl)piperidin-4-yl]urea](/img/structure/B6749257.png)
![1-[2-(Cyclohexen-1-yl)ethyl]-3-[1-(4-methylbenzoyl)piperidin-4-yl]urea](/img/structure/B6749265.png)
![1-Cyclohexyl-3-[1-(2-methoxybenzoyl)piperidin-4-yl]urea](/img/structure/B6749267.png)
